
5-O-Desethyl Amlodipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Desethyl Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Desethyl Amlodipine typically involves the selective removal of the ethyl group from Amlodipine. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-O-Desethyl Amlodipine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-O-Desethyl Amlodipine is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies investigating the biological activity of calcium channel blockers and their derivatives.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: It is employed in quality control processes for the production of Amlodipine and related compounds
Wirkmechanismus
The mechanism of action of 5-O-Desethyl Amlodipine is similar to that of Amlodipine. It functions as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound targets voltage-sensitive calcium channels, particularly in the peripheral arteries .
Vergleich Mit ähnlichen Verbindungen
Amlodipine: The parent compound, widely used for treating hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness of 5-O-Desethyl Amlodipine: this compound is unique due to its specific structural modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification allows for targeted studies on the metabolism and activity of Amlodipine derivatives, providing valuable insights into their therapeutic potential and safety profiles .
Eigenschaften
CAS-Nummer |
1809326-44-0 |
|---|---|
Molekularformel |
C18H21ClN2O5 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GWJZIVGGMSFHGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Synonyme |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


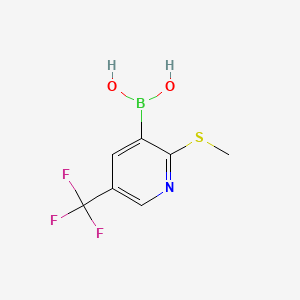
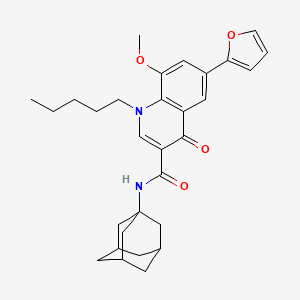
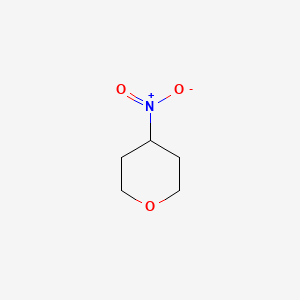


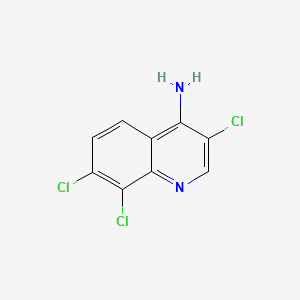
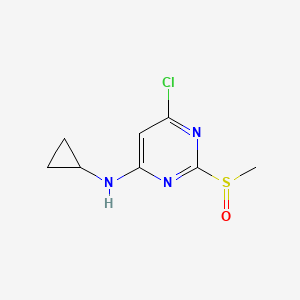
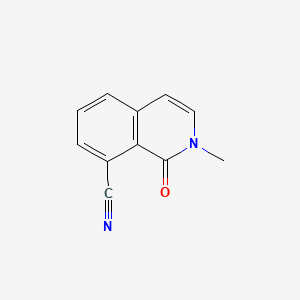

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)
![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
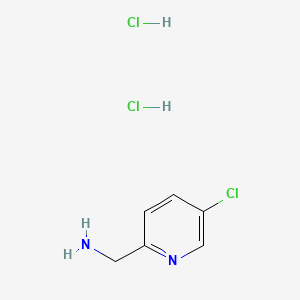

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
